4-Chloropicolinaldehyde
Description
Contextualization within Picolinaldehyde Chemistry
Picolinaldehyde, or 2-pyridinecarboxaldehyde, and its isomers are fundamental heterocyclic aldehydes. wikipedia.org The parent compound, picolinaldehyde, is a colorless oily liquid that serves as a precursor in the synthesis of pharmaceuticals and coordination compounds. wikipedia.org The introduction of a chlorine atom at the 4-position of the picolinaldehyde scaffold, yielding 4-Chloropicolinaldehyde, significantly alters the electronic properties of the pyridine (B92270) ring. This modification enhances its reactivity and provides a handle for further chemical transformations, distinguishing it from the parent picolinaldehyde. The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating a range of chemical reactions that are not as readily achieved with unsubstituted picolinaldehyde.
Significance as a Pivotal Synthetic Intermediate
The true value of this compound lies in its role as a key synthetic intermediate. nbinno.comchemicalbook.comcookechem.com It serves as a crucial starting material for the construction of more complex molecules with applications in pharmaceuticals and materials science. nbinno.com The aldehyde functional group is readily transformed into a variety of other functionalities, while the chlorine atom can be displaced or participate in cross-coupling reactions. This dual reactivity makes it a highly sought-after precursor for generating molecular diversity. For instance, it is instrumental in the synthesis of 2,2'-bipyridines, (chloropyridyl)(pyridyl)ethylamine, and aryl and heteroaryl fluoromethyl ketones. nbinno.comchemicalbook.comcookechem.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound is multifaceted, exploring its utility in various branches of chemistry. In medicinal chemistry, researchers are investigating its potential in the development of novel therapeutic agents. Studies have explored its use as a scaffold for potential antimicrobial and anticancer compounds. guidechem.com In the realm of synthetic methodology, its reactivity is being harnessed to develop new catalytic systems and synthetic strategies. For example, it has been employed in the development of chiral Lewis acid-catalyzed reactions. pitt.edu The compound's unique electronic and steric properties continue to inspire new research directions aimed at leveraging its synthetic potential.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 63071-13-6 |
| Molecular Formula | C6H4ClNO |
| Molecular Weight | 141.56 g/mol nbinno.com |
| Appearance | Off-white to pale yellow solid nbinno.com |
| Melting Point | 32-34°C nbinno.comcookechem.com |
| Boiling Point | 206°C nbinno.comcookechem.com |
| Density | ~1.332 g/cm³ nbinno.comcookechem.com |
| Flash Point | 79°C nbinno.comcookechem.com |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) nbinno.comcookechem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNQSUMFSPISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376779 | |
| Record name | 4-Chloropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-13-6 | |
| Record name | 4-Chloropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Chloropicolinaldehyde and Its Functionalized Derivatives
Precursor-Based Synthetic Routes
The synthesis of 4-chloropicolinaldehyde often begins with readily available pyridine (B92270) derivatives, which undergo a series of transformations to introduce the required chloro and aldehyde functionalities.
Strategic Chlorination of Picolinaldehyde Precursors
A primary route to this compound involves the direct chlorination of picolinaldehyde or its precursors. The chlorination of the pyridine ring can be challenging and often requires harsh conditions. abertay.ac.uk However, using pyridine N-oxides can facilitate the reaction, yielding 2- and 4-halopyridines with greater efficiency. abertay.ac.ukchempanda.com For instance, the reaction of pyridine N-oxide with phosphoryl chloride can yield a mixture of 2- and 4-chloropyridines. abertay.ac.uk
Another strategic approach starts with 4-chloro-2-methylpyridine. guidechem.comnih.gov This precursor can then be converted to the target aldehyde through subsequent oxidation.
Oxidative Pathways for Aldehyde Formation
The formation of the aldehyde group is a critical step in the synthesis of this compound. A common method involves the oxidation of the corresponding alcohol, (4-chloropyridin-2-yl)methanol. chembk.com This alcohol can be oxidized to the aldehyde using various oxidizing agents. chembk.comsmolecule.com
Alternatively, starting from 4-chloro-2-methylpyridine, oxidation can directly yield 4-chloropyridine-2-carboxylic acid. guidechem.com This carboxylic acid can then be reduced to the aldehyde, though this is a less direct route. Common oxidizing agents for converting a methyl group on a pyridine ring to a carboxylic acid include potassium permanganate (B83412) (KMnO4) and potassium dichromate (K2Cr2O7) in a sulfuric acid solution. guidechem.com
A two-step process starting from 2-(p-chlorobenzyl)pyridine involves oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone, followed by reduction to the corresponding alcohol. google.com This alcohol can then be oxidized to the aldehyde.
Reductive Amination Strategies Utilizing this compound
Reductive amination is a powerful method for creating new carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.orgmasterorganicchemistry.com this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide array of functionalized derivatives. nbinno.comacs.org This one-pot reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing the imine in the presence of the initial aldehyde. masterorganicchemistry.comharvard.edu The reaction conditions are generally mild, often proceeding at room temperature. organic-chemistry.orgorganic-chemistry.org This method avoids the issue of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
Table 1: Examples of Reductive Amination Reactions
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |
|---|---|---|---|---|
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)3 | 1,2-Dichloroethane | Substituted Amine |
| Aldehyde | Primary Amine | NaBH4 | Methanol (B129727) | Substituted Amine |
This table illustrates general conditions for reductive amination. Specific substrates and conditions will vary. organic-chemistry.org
Modern Synthetic Techniques and Catalysis
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for producing this compound and its derivatives.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. arkat-usa.orgajrconline.org This method offers several advantages over conventional heating, including significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgajgreenchem.comnih.gov The direct coupling of microwave energy with the reacting molecules leads to rapid and uniform heating. cem.com
In the context of pyridine derivatives, microwave irradiation has been successfully employed for various transformations, including multicomponent reactions to form highly substituted pyridines. arkat-usa.orgrsc.org For example, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and thiophenol catalyzed by KF/alumina under microwave irradiation can produce substituted pyridines in high yields in a matter of minutes, compared to hours with conventional heating. arkat-usa.org These protocols highlight the potential for optimizing the synthesis of this compound precursors and derivatives. scispace.comtandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Multicomponent Pyridine Synthesis | 30-70 min | 5 min | Significant | arkat-usa.org |
| Knoevenagel Condensation | 12-31 hours | 1 hour | Slight | nih.gov |
Applications of Continuous Flow Reactors in Production
Continuous flow chemistry offers a scalable and often safer alternative to traditional batch processing for the synthesis of chemical compounds. beilstein-journals.orgflinders.edu.aunih.gov In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. beilstein-journals.orgresearchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. wipo.int
The synthesis of pyridine and dihydropyridine (B1217469) derivatives has been successfully adapted to continuous flow systems, often in conjunction with microwave heating. beilstein-journals.org For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a flow reactor, avoiding the isolation of intermediates and leading to good yields of the final product. beilstein-journals.org The use of flow chemistry can significantly shorten reaction times and improve safety and scalability, making it a promising approach for the industrial production of this compound and related compounds. nbinno.comwipo.int The integration of multiple reaction steps, such as diazotization, reduction, and salt formation, into a single continuous flow process has been demonstrated for related chloro-aromatic compounds, achieving high purity and yield in minutes. wipo.int
Photoredox Catalysis in Picolinaldehyde Functionalization
The functionalization of pyridine rings, traditionally a challenging endeavor, has been significantly advanced through the application of photoredox catalysis. This approach allows for direct C-H functionalization under mild conditions, using visible light as a renewable energy source. researchgate.netacs.orgnih.gov A notable development is the metal-free, visible-light-induced Minisci-type reaction for the formylation of pyridines to yield polysubstituted picolinaldehydes. nih.govorganic-chemistry.org
This process often involves a hydrogen atom transfer (HAT) mechanism. For instance, research has demonstrated that photoexcited benzophenone (B1666685) can abstract a hydrogen atom from 1,3-dioxolane. researchgate.net The resulting nucleophilic radical can then attack an electron-deficient heteroaromatic system like a pyridine derivative. researchgate.net Subsequent oxidation, potentially using atmospheric oxygen as a terminal oxidant, regenerates the aromatic core, yielding the formylated product. researchgate.net This method is distinguished by its high functional group tolerance, including halogens, which is crucial for substrates like 4-chloropicoline. organic-chemistry.org The use of organic photocatalysts aligns with green chemistry principles by avoiding heavy metals and harsh reaction conditions. researchgate.net
Table 1: Key Features of Photoredox C-H Formylation of Pyridines
| Feature | Description | Source |
| Catalysis Type | Metal-Free Photoredox Catalysis | organic-chemistry.org, acs.org, nih.gov |
| Energy Source | Visible Light | organic-chemistry.org, researchgate.net, nih.gov |
| Mechanism | Minisci-type, Hydrogen Atom Transfer (HAT) | researchgate.net |
| Formylating Agent | 1,3-Dioxolane | researchgate.net |
| Key Advantage | Mild, sustainable, high regioselectivity | organic-chemistry.org, researchgate.net |
Green Chemistry Approaches to Polysubstituted Picolinaldehydes
The synthesis of polysubstituted picolinaldehydes is increasingly guided by the principles of green chemistry, aiming to reduce waste and environmental impact. nih.gov The visible-light-driven photoredox method is a prime example of a green approach, as it operates under metal- and oxidant-free conditions. acs.orgnih.govorganic-chemistry.org This strategy not only enhances the sustainability of the synthesis but also often improves efficacy and functional group tolerance. organic-chemistry.org
Key aspects of these green methodologies include:
Use of Renewable Energy: Visible light serves as an inexhaustible energy source for the reaction. researchgate.net
Avoidance of Toxic Reagents: The processes eliminate the need for heavy metal catalysts and stoichiometric external oxidants. organic-chemistry.org
High Atom Economy: Reactions like the tandem aza-6π electrocyclization and Minisci-type formylation are designed for high efficiency, minimizing byproducts. acs.orgorganic-chemistry.org
Benign Solvents: Efforts are made to use environmentally friendly solvents. nih.gov
Studies have highlighted the dual acid-base behavior of certain catalysts in promoting these reactions, which can lead to high yields in short reaction times in eco-friendly solvent mixtures like water-ethanol. nih.gov The scalability of such methods for industrial applications is a key focus, with metrics like Atom Economy (AE) and E-factor being used to confirm the "greenness" of the synthesis. nih.gov
Derivatization Pathways and Scaffold Assembly
The aldehyde functional group of this compound is a versatile handle for a multitude of chemical transformations, allowing for the construction of complex molecular scaffolds. These derivatization pathways are fundamental in drug discovery and materials science for creating libraries of compounds with diverse functionalities.
Synthesis of Substituted Phenylhydrazone Derivatives
The condensation reaction between an aldehyde and a substituted hydrazine (B178648) is a robust method for forming hydrazones. nih.gov For this compound, this reaction provides a straightforward route to a wide array of phenylhydrazone derivatives. The synthesis is typically achieved by refluxing equimolar amounts of this compound and a selected substituted phenylhydrazine (B124118) in an alcoholic solvent, often with a few drops of glacial acetic acid as a catalyst. mdpi.comresearchgate.net This one-step reaction is generally high-yielding and allows for the introduction of various substituents on the phenyl ring, thereby modulating the electronic and steric properties of the final molecule. nih.govmdpi.com
Table 2: Examples of Phenylhydrazines for Derivatization
| Phenylhydrazine Reactant | Resulting Derivative Feature | Source |
| Phenylhydrazine | Unsubstituted phenylhydrazone | researchgate.net |
| 4-Nitrophenylhydrazine | Electron-withdrawing nitro group | mdpi.com, nih.gov |
| 2,4-Dinitrophenylhydrazine | Strong electron-withdrawing groups | mdpi.com |
| 4-Bromophenylhydrazine | Halogen substituent for further cross-coupling | mdpi.com |
Formation of Picolinaldehyde Oxime Derivatives
Oximes are readily synthesized from aldehydes or ketones by reaction with hydroxylamine (B1172632). wikipedia.org This reaction is a reliable method for converting this compound into its corresponding oxime. The process generally involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, in a solvent like ethanol. google.comarpgweb.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality. youtube.comscribd.com The formation of the oxime from this compound provides a key intermediate that can be used in further synthetic applications, such as the Beckmann rearrangement to form amides. wikipedia.org
Table 3: Reaction Conditions for Oxime Formation
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Product | Source |
| 6-Chloropicolinaldehyde | Hydroxylamine HCl | Sodium Acetate | Ethanol | Heating (45 °C) | (E)-6-Chloropicolinaldehyde oxime | google.com |
| Aldehyde/Ketone | Hydroxylamine HCl | Base (e.g., NaOH) | Ethanol | Reflux | Corresponding Oxime | arpgweb.com, scribd.com |
Reactions with Organolithium Reagents for Structural Diversification
Organolithium reagents are powerful nucleophiles that readily react with aldehydes to form secondary alcohols, offering an effective method for carbon-carbon bond formation. libretexts.org The reaction of this compound with an organolithium reagent (R-Li) involves the nucleophilic addition of the carbanionic 'R' group to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This transformation introduces a new substituent (R) and a hydroxyl group, significantly increasing the structural complexity and providing a new point for further functionalization.
These reactions must be carried out under anhydrous conditions, as organolithium reagents are highly basic and will react with water. libretexts.org The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it can influence the reactivity of the organolithium species. numberanalytics.com The versatility of available organolithium reagents allows for the introduction of a wide range of alkyl, alkenyl, and aryl groups. masterorganicchemistry.com
Table 4: Structural Diversification using Organolithium Reagents
| Organolithium Reagent (R-Li) | 'R' Group Introduced | Resulting Alcohol Type |
| n-Butyllithium (n-BuLi) | n-Butyl | Secondary |
| sec-Butyllithium (s-BuLi) | sec-Butyl | Secondary |
| tert-Butyllithium (t-BuLi) | tert-Butyl | Secondary |
| Phenyllithium (PhLi) | Phenyl | Secondary |
| Vinyllithium | Vinyl | Secondary |
Chemical Reactivity and Mechanistic Investigations of 4 Chloropicolinaldehyde
Reactivity Profile of the Aldehyde Moiety
The aldehyde group (-CHO) in 4-Chloropicolinaldehyde is a key center for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. cymitquimica.com
Comprehensive Oxidation Reactions
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-chloropicolinic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.
Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide. The reaction with KMnO₄ has been studied in detail, with kinetic investigations revealing pseudo-first-order rate constants. rsc.org Theoretical studies using density functional theory (DFT) at the B3LYP/6-311+G** level have been employed to analyze the transition state of the KMnO₄ oxidation, providing insights into the reaction mechanism. rsc.org
Table 1: Oxidation of this compound
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 4-Chloropicolinic acid |
| Chromium Trioxide (CrO₃) | 4-Chloropicolinic acid |
Diverse Reduction Reactions
The aldehyde group of this compound is susceptible to reduction to form the corresponding primary alcohol, (4-chloropyridin-2-yl)methanol. This conversion is typically accomplished using hydride-based reducing agents.
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Kinetic studies of the reduction of aldehydes by NaBH₄ have been conducted to understand the reaction rates. rsc.org
Table 2: Reduction of this compound
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | (4-chloropyridin-2-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | (4-chloropyridin-2-yl)methanol |
Condensation Reactions for Imines and Related Structures
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org The formation of imines is a reversible process, and the reaction conditions, particularly pH, must be carefully controlled for optimal product formation. libretexts.org Such reactions can be carried out efficiently in a water suspension medium. rsc.org
These condensation reactions are not limited to simple amines. Other reagents with a primary amino group, such as hydroxylamine (B1172632) and hydrazine (B178648), can react with this compound to form stable crystalline derivatives like oximes and hydrazones, respectively. libretexts.org These derivatives are often used for the characterization of the parent aldehyde. libretexts.org
Reactivity Characteristics of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity, particularly towards nucleophilic substitution. uoanbar.edu.iq
Nucleophilic Substitution Reactions at the Pyridine Core
The chlorine atom at the 4-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAᵣ). vaia.com This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the ring towards attack by nucleophiles, especially at the 2- and 4-positions. uoanbar.edu.iqgoogle.com
In reactions with nucleophiles, such as amines, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. vaia.com Subsequent departure of the chloride ion results in the substituted product. vaia.com For instance, the reaction of 4-chloropyridine (B1293800) with dimethylamine (B145610) yields 4-(dimethylamino)pyridine. vaia.com The reactivity of halopyridines in nucleophilic substitution generally follows the trend I > Br > Cl > F, where the weaker carbon-halogen bonds are more easily broken. chemguide.co.uk 4-chloropyridine is noted to be more reactive than 2-chloropyridine (B119429) in nucleophilic substitution reactions. uoanbar.edu.iq
Electrophilicity and Nucleophilicity Considerations of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution. uoanbar.edu.iq This deactivation is further enhanced by the electron-withdrawing chloro and aldehyde substituents in this compound. Electrophilic attack, if it occurs, generally requires vigorous conditions and proceeds at the 3- or 5-position. google.com
Conversely, the electron-deficient nature of the pyridine ring makes it a good electrophile, particularly susceptible to nucleophilic attack. uoanbar.edu.iq The electrophilicity of 4-chloropyridine can be significantly enhanced by protonation or N-alkylation of the pyridine nitrogen, which forms a pyridinium (B92312) salt. nih.gov This "switching on" of reactivity can lead to a dramatic increase in reaction rates with nucleophiles. nih.gov Computational studies have provided values for the electrophilicity and nucleophilicity of this compound, offering a quantitative measure of its reactivity. rsc.orgresearchgate.net
Directed Lithiation and Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of pyridine derivatives, the nitrogen atom itself can act as a directing group, although its efficacy can be influenced by other substituents and the lithiating agent used. For chloropyridines, the interplay between the directing effect of the nitrogen atom and the chloro-substituent, as well as the choice of base, is crucial in determining the site of lithiation.
The aldehyde group in this compound is a strong directing group. However, it is generally incompatible with the strong bases like alkyllithiums used in DoM. A common strategy to overcome this is the in-situ protection of the aldehyde, for instance, by reaction with a lithium amide to form a transient amino alkoxide, which then acts as a potent director for ortho-lithiation. harvard.edu
Studies on the lithiation of chloropyridines have shown that the regioselectivity is highly dependent on the lithiating agent. For instance, the reaction of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) leads to exclusive lithiation at the C-4 position. lookchem.com In contrast, the use of a BuLi/TMEDA complex results in major C-2 substitution, though with some formation of the C-4 isomer and addition products. lookchem.com
A significant advancement in the selective lithiation of chloropyridines has been the use of the BuLi/Me₂N(CH₂)₂OLi (BuLi/LiDMAE) superbase. This reagent has been shown to promote the clean and regioselective C-2 lithiation of 3-chloropyridine and, notably, the unprecedented C-2 lithiation of 4-chloropyridine, with complete retention of the chloro-substituent. lookchem.com This high regioselectivity is attributed to the strong complexation of the lithium by the BuLi/LiDMAE aggregates, the pyridine nitrogen, and the chlorine atom. lookchem.com This methodology opens a pathway for the synthesis of 2,4-disubstituted pyridines.
In the case of this compound, after transient protection of the aldehyde group, the BuLi/LiDMAE system would be expected to direct lithiation to the C-3 position, which is ortho to the directing group and activated by the adjacent nitrogen. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-3 position.
| Substrate | Lithiating Agent | Position of Lithiation | Reference |
|---|---|---|---|
| 3-Chloropyridine | LDA | C-4 | lookchem.com |
| 3-Chloropyridine | BuLi/TMEDA | C-2 (major) | lookchem.com |
| 4-Chloropyridine | BuLi/LiDMAE | C-2 | lookchem.com |
Exploration of Carbon–Hydrogen (C–H) Functionalization Pathways
Alkyl C(sp³)–H Functionalization under Catalysis
The direct functionalization of unactivated C(sp³)–H bonds is a significant goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. researchgate.net Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for this purpose. researchgate.net A key strategy involves the use of a directing group to position the metal catalyst in proximity to the targeted C–H bond, thereby achieving high regioselectivity. bohrium.com
In the context of pyridine-containing molecules, the pyridine nitrogen can serve as a coordinating atom for the metal catalyst. Bidentate directing groups, such as picolinamide, have proven to be particularly effective in facilitating the arylation of unactivated C(sp³)–H bonds. acs.orgresearchgate.net For a substrate like this compound, it can be envisioned that after conversion to a suitable derivative containing an alkyl group and a directing group, catalytic C(sp³)–H functionalization could be achieved.
For instance, a Pd(II)-catalyzed protocol has been developed for the arylation of tertiary alkylamines. researchgate.net This method could be applied to a derivative of this compound. The reaction typically involves a palladium catalyst, a ligand, and an arylating agent. The directing group, often a bidentate ligand attached to the nitrogen of the alkylamine, forms a stable chelate with the palladium catalyst, facilitating the C–H activation step. acs.org
Recent advancements have also shown that rare-earth metal complexes can catalyze the ortho-C(sp²)–H functionalization of pyridines with alkenes, leading to ortho-alkylated pyridine derivatives. nih.gov While this is a C(sp²)–H functionalization, it highlights the increasing interest in using various metal catalysts for C-H bond functionalization of pyridine rings.
| Catalyst System | Directing Group | Type of C-H Functionalization | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Picolinamide | C(sp³)–H Arylation | acs.orgresearchgate.net |
| Pd(II) | Transient directing group (e.g., from salicylaldehyde) | β-C(sp³)–H Oxidation of primary alkylamines | nih.gov |
| Rh(I) | None (substrate-directed) | C(sp²)–H Alkylation of pyridines | nih.gov |
| Rare-earth complexes | None (substrate-directed) | ortho-C(sp²)–H Alkylation of pyridines | nih.gov |
Hydrogen Atom Transfer (HAT) Mechanisms in Transformations
Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism involving the concerted movement of a proton and an electron. numberanalytics.com It provides a powerful strategy for generating radical intermediates from C-H bonds without the need for pre-functionalization. aklectures.com In the context of this compound, HAT mechanisms can be envisioned in various transformations, particularly those involving radical intermediates.
Aldehydes are known to undergo HAT from the formyl C-H bond to generate acyl radicals. acs.org A metal-free, three-component reaction utilizing vinylarenes, alkyl aldehydes, and 4-cyanopyridine (B195900) proceeds via a photocatalytic HAT mechanism. acs.orgnih.gov In this process, an excited state photosensitizer abstracts a hydrogen atom from the aldehyde to form an acyl radical, which then engages in further reactions. acs.org This type of reactivity could be extended to this compound, allowing for the introduction of the 4-chloropicolinoyl moiety into various molecular scaffolds.
Furthermore, pyridine N-oxides have been employed as precursors for oxygen-centered radicals in photoredox catalysis, which can act as potent HAT agents for the functionalization of unactivated C(sp³)–H bonds. acs.orgnih.gov An electrophilic chlorine atom, potentially generated under photoredox conditions, can also participate in HAT processes with substrates, generating a nucleophilic alkyl radical. bohrium.com
The study of aldehyde deformylation reactions has also revealed the involvement of HAT mechanisms. For instance, the reaction of some iron(III)-peroxo complexes with 2-phenylpropionaldehyde proceeds via abstraction of the aldehydic hydrogen atom. acs.org
| Reaction Type | HAT Donor/Acceptor | Key Intermediate | Reference |
|---|---|---|---|
| Photocatalytic dicarbofunctionalization of vinylarenes | Alkyl aldehyde (donor) | Acyl radical | acs.orgnih.gov |
| Photoredox C(sp³)–H functionalization | Pyridine N-oxide (precursor to HAT agent) | Oxygen-centered radical | acs.orgnih.gov |
| Aldehyde deformylation by iron complexes | Aldehyde (donor) | Acyl radical | acs.org |
Regioselective Chlorination Strategies
The synthesis of this compound itself relies on the regioselective introduction of a chlorine atom onto the pyridine ring. A common method for the synthesis of this compound involves the chlorination of picolinaldehyde or a derivative. nbinno.comchembk.com The regioselectivity of electrophilic substitution on the pyridine ring is highly influenced by the reaction conditions and the nature of the substituents already present. The pyridine nitrogen deactivates the ring towards electrophilic attack, and substitution, when it occurs, is generally directed to the 3- and 5-positions.
However, direct chlorination of picolinaldehyde is challenging due to the deactivating effect of both the nitrogen atom and the aldehyde group. Therefore, multi-step synthetic routes are often employed. One possible strategy involves the oxidation of 4-chloropicoline to 4-chloropicolinic acid, followed by reduction to the aldehyde. Another approach could involve the Sandmeyer reaction of 4-aminopicolinaldehyde.
A more direct approach for the synthesis of related chloropyridines involves the use of specific chlorinating agents and catalysts. For example, the synthesis of 3,6-dichloropicolinaldehyde (B1311917) often employs phosphorus oxychloride (POCl₃) as the chlorinating agent under controlled temperature conditions. While this example illustrates the use of a common chlorinating agent, achieving regioselective chlorination at the C-4 position of picolinaldehyde likely requires a more nuanced strategy, possibly involving a directing group or a precursor with the desired substitution pattern.
| Starting Material | Reagent/Reaction Type | Product Type | Reference |
|---|---|---|---|
| Picoline derivative | Oxidation, then chlorination | Chloropicolinic acid | General knowledge |
| Aminopyridine derivative | Sandmeyer reaction | Chloropyridine | General knowledge |
| Picolinaldehyde | POCl₃ | Dichloropicolinaldehyde | General knowledge |
Kinetic and Mechanistic Elucidation of Reactions
Kinetic Analyses of Aldehyde Deformylation Processes
The deformylation of aldehydes can be catalyzed by metalloenzymes, such as cytochrome P450, and their biomimetic metal-dioxygen complexes. acs.orgnih.gov Mechanistic studies on these systems often involve kinetic analysis to distinguish between different pathways. For example, the reaction of a copper(II)-superoxo complex with aldehydes was shown through DFT studies to proceed via an inner-sphere mechanism involving homolytic cleavage of the aldehyde C-C bond as the rate-determining step. acs.orgnih.gov
Kinetic isotope effect (KIE) studies are a powerful tool in elucidating deformylation mechanisms. A significant KIE upon deuteration of the aldehydic hydrogen is indicative of this bond being broken in the rate-determining step, supporting a hydrogen atom abstraction mechanism. acs.orgcopernicus.org For instance, the reaction of an iron(III)-peroxo complex with deuterated 2-phenylpropionaldehyde showed a KIE of 2.5, pointing to aldehydic C-H bond cleavage in the rate-determining step. acs.org
The electronic properties of substituents on the aromatic ring can also influence the rate of deformylation. In the reaction of para-substituted benzaldehydes with a cobalt(III)-peroxo complex, a Hammett plot of the observed rate constants versus the substituent constants can provide insight into the electronic demands of the transition state. acs.org
| Mechanism | Key Step | Evidence/Method of Study | Reference |
|---|---|---|---|
| Outer-sphere Nucleophilic Attack (ONA) | Nucleophilic attack of a peroxo ligand on the carbonyl carbon | QM/MM modeling, product analysis | acs.orgnih.gov |
| Inner-sphere Mechanism | Homolytic aldehyde C-C bond cleavage | DFT calculations | acs.orgnih.gov |
| Aldehydic Hydrogen Atom Abstraction (ald-HAA) | Abstraction of the aldehydic hydrogen | Kinetic Isotope Effect (KIE) studies | acs.orgcopernicus.org |
| α-Hydrogen Atom Abstraction (α-HAA) | Abstraction of a hydrogen from the α-carbon | Product analysis (e.g., bromination in the presence of CBr₄) | mdpi.com |
Transition State Analysis in Mechanistic Studies
Transition state analysis is a critical component of mechanistic investigations in chemistry, providing insight into the energy barriers and structural transformations that molecules undergo during a reaction. For reactions involving this compound, computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the geometries and energies of transition states. This analysis is crucial for understanding reaction pathways, predicting reaction outcomes, and designing more efficient synthetic protocols.
One area where transition state analysis has been applied to this compound is in the study of its oxidation and reduction reactions. For instance, the transition state for the potassium permanganate (KMnO₄) oxidation of various aldehydes, including this compound, has been analyzed using the B3LYP level of theory. rsc.org In these studies, the geometries of the reactants, intermediates, and transition states are fully optimized. A true transition state is characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
The transition state (TS) model for the KMnO₄ oxidation reaction reveals key structural features. For instance, the analysis includes important bond distances within the optimized transition state structure. rsc.org These computational models help in understanding the electronic and steric factors that influence the reactivity of the aldehyde.
Furthermore, a combined experimental and computational approach has been utilized to determine the electrophilicity (E) and nucleophilicity (N) of a range of aldehydes, including this compound. researchgate.net This method involves kinetic studies of KMnO₄ oxidation and sodium borohydride (NaBH₄) reduction. researchgate.net The transition state analysis of the KMnO₄ promoted oxidation shows a strong correlation with the experimental results, validating the computational approach. researchgate.net
The following table summarizes key computational parameters calculated at the B3LYP/6-311+G** level of theory for this compound, which are instrumental in understanding its reactivity from a transition state perspective. rsc.org
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
|---|---|
| HOMO (Hartree) | -7.632405 |
| LUMO (Hartree) | -2.711749 |
| Hardness (η) | 4.920656 |
| Chemical Potential (μ) | -5.17208 |
| Electrophilicity (E) | 2.72 |
Data sourced from a study on the KMnO₄ oxidation reaction analyzed at the B3LYP level of theory. rsc.org
These parameters provide a quantitative measure of the molecule's reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are related to the molecule's ability to donate and accept electrons, respectively. Hardness (η) and chemical potential (μ) are global reactivity descriptors, while electrophilicity (E) and nucleophilicity (N) provide a more direct measure of the molecule's propensity to act as an electrophile or nucleophile in a reaction. The transition state analysis, in conjunction with these calculated parameters, offers a comprehensive understanding of the chemical behavior of this compound.
Applications in Advanced Organic Synthesis and Functional Materials Research
Building Block in Complex Molecular Architectures
The dual reactivity of 4-Chloropicolinaldehyde makes it an ideal starting material for constructing intricate molecular frameworks. The aldehyde facilitates carbon-carbon and carbon-nitrogen bond formations through reactions like condensations, cycloadditions, and multicomponent reactions, while the chloro-substituted pyridine (B92270) ring can be modified through various cross-coupling reactions, enabling further structural diversification.
This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.
Imidazopyridines: The imidazo[1,2-a]pyridine (B132010) core is found in numerous pharmaceutical agents. nih.gov Multicomponent reactions (MCRs) are a highly efficient method for synthesizing these structures. One of the most notable is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.govorganic-chemistry.org In this context, this compound can function as the aldehyde component, reacting with a 2-aminopyridine and an isocyanide to generate a 6-chloro-substituted imidazo[1,2-a]pyridine derivative. The reaction proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes cyclization with the isocyanide. organic-chemistry.org This approach allows for the rapid assembly of complex molecules with potential biological activity.
Pyrrolidines: The pyrrolidine (B122466) ring is another essential heterocyclic motif in natural products and pharmaceuticals. nih.gov A powerful method for its synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). nih.govbeilstein-journals.orgwikipedia.org Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde, followed by decarboxylation. beilstein-journals.org this compound can be employed as the aldehyde source in this transformation. For instance, its reaction with an amino acid like proline generates a transient azomethine ylide, which can then react with various electron-deficient alkenes to yield highly functionalized, spirocyclic, or fused pyrrolidine derivatives in a regio- and stereoselective manner. nih.gov
The table below illustrates the role of this compound in these heterocyclic syntheses.
| Target Heterocycle | Synthetic Method | Role of this compound | Key Reactants |
| Imidazopyridine | Groebke-Blackburn-Bienaymé | Aldehyde Component | 2-Aminopyridine, Isocyanide |
| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine Ylide Precursor | α-Amino Acid, Alkene |
Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of these large ring structures often relies on high-dilution techniques and efficient cyclization reactions. This compound can be incorporated into linear precursors that are subsequently cyclized to form pyridine-containing macrocycles.
The aldehyde functionality can be used to form key linkages within the linear precursor. For example, condensation with an amine can form a Schiff base (imine), which can be part of the macrocyclic backbone or be reduced to a stable secondary amine. nih.gov Alternatively, the aldehyde can be oxidized to a carboxylic acid, which can then participate in amide bond formation, a common strategy in the synthesis of cyclic peptides and peptidomimetics. After the formation of the linear chain, macrocyclization can be achieved through various methods, such as amide coupling or ring-closing metathesis, to yield the final macrocyclic product containing a 4-chloropyridine (B1293800) unit. This unit not only imparts specific structural and electronic properties but also serves as a handle for post-macrocyclization modifications.
The synthesis of enantiomerically pure compounds is crucial in pharmacology. This compound can be utilized as a starting material or a modifying agent in the synthesis of valuable chiral molecules.
Proline Derivatives: Chiral proline and its derivatives are powerful organocatalysts and are incorporated into many bioactive molecules. organic-chemistry.orglibretexts.org While not a direct precursor to the proline ring itself, this compound can be used to synthesize complex derivatives. For example, proline can catalyze the asymmetric aldol (B89426) reaction between an aldehyde and a ketone. semanticscholar.org Furthermore, the aldehyde group of this compound can react with the secondary amine of proline under specific conditions to form derivatives or participate in more complex transformations to build chiral structures appended to the proline core.
Piperidines: Chiral piperidines are among the most common N-heterocycles found in pharmaceuticals. nih.gov An attractive strategy for their synthesis is the asymmetric reduction of pyridines. dicp.ac.cnorganic-chemistry.org A recently developed method involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as both a source of chirality and the new ring nitrogen. dicp.ac.cnresearchgate.netliverpool.ac.uk A synthetic pathway could involve first converting this compound into a corresponding N-alkyl or N-benzyl pyridinium salt. This salt could then undergo the asymmetric reductive transamination, yielding a chiral piperidine (B6355638) derivative where the stereochemistry is induced by the chiral amine used in the reaction. This approach provides a modern and efficient route to highly valuable chiral piperidine scaffolds. dicp.ac.cn
Design and Development of Catalytic Ligands
The pyridine nucleus is a fundamental component of many ligands used in coordination chemistry and catalysis. The ability to easily synthesize and modify pyridine-based ligands is essential for tuning the properties of metal catalysts. This compound is an excellent precursor for a variety of N-donor ligands.
N-donor ligands are crucial in stabilizing transition metals in various oxidation states and modulating their catalytic activity. chemijournal.comresearchgate.net Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and easily prepared N-donor ligands. iosrjournals.orgnanobioletters.comresearchgate.net
This compound readily reacts with a wide range of primary amines to form pyridine-imine (Schiff base) ligands. chemijournal.com These ligands can act as bidentate (N,N) or multidentate donors, coordinating to metal centers through both the pyridine nitrogen and the imine nitrogen. The electronic properties of the resulting metal complex can be fine-tuned by varying the substituent on the amine precursor. The 4-chloro substituent on the pyridine ring acts as an electron-withdrawing group, which influences the donor strength of the pyridine nitrogen and, consequently, the redox potential and reactivity of the metal center it coordinates to.
Below is a table of representative amines that can be used to synthesize Schiff base ligands from this compound.
| Amine Reactant | Resulting Ligand Type | Potential Denticity |
| Aniline | Bidentate (Npyridine, Nimine) | 2 |
| Ethylenediamine | Tetradentate (Npyridine, Nimine, N'imine, N'pyridine) | 4 (from 2:1 condensation) |
| 2-Aminoethanol | Bidentate (N, O) or Tridentate (N, N, O) | 2 or 3 |
| Diethylenetriamine | Multidentate (N-donor) | >3 |
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersities. wikipedia.org The process is typically catalyzed by a transition metal complex, most commonly copper, where the ligand plays a critical role in controlling the polymerization. mdpi.com
Pyridine-based ligands, such as derivatives of 2,2'-bipyridine (B1663995) (bpy) and tris(2-pyridylmethyl)amine (B178826) (TPMA), are widely used in ATRP. cmu.educmu.edu The electronic nature of substituents on the pyridine rings directly impacts the catalyst's activity. nih.govdrexel.edu Electron-donating groups (EDGs) generally increase the catalyst activity (i.e., increase the ATRP equilibrium constant, KATRP), leading to faster polymerization rates. Conversely, electron-withdrawing groups (EWGs) decrease the catalyst's activity. nih.gov
Ligands synthesized from this compound, such as the Schiff base ligands discussed previously, would incorporate an electron-withdrawing chlorine atom into their structure. When complexed with a metal like copper, these ligands would create a more electron-deficient, and thus less active, ATRP catalyst compared to their unsubstituted analogues. nih.gov While high activity is often desired, less active catalysts can be beneficial in certain systems to gain better control over the polymerization of highly reactive monomers or to minimize termination reactions. Therefore, ligands derived from this compound offer a tool for rationally tuning catalyst activity in ATRP systems to achieve optimal control over polymer synthesis. researchgate.net
Formation of Terminal Copper Nitrene Complexes
Terminal copper nitrene complexes are highly reactive intermediates that have garnered significant interest for their role in powerful nitrogen-transfer reactions, such as carbon-hydrogen bond amination and alkene aziridination. These reactions provide efficient pathways to construct new carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional molecules.
The formation and stabilization of these transient copper nitrene species are critical for their application in synthesis. Typically, they are generated from the reaction of a copper(I) source with an azide (B81097) precursor in the presence of a supporting ligand. The ligand plays a crucial role in modulating the stability and reactivity of the nitrene intermediate. While various nitrogen-based ligands, such as those from the bis(pyrazolyl)methane family or dipyrrin (B1230570) scaffolds, have been successfully employed to synthesize and characterize copper nitrene complexes, a direct and documented synthetic route employing ligands explicitly derived from this compound is not found in the current body of research literature.
This compound is a known precursor for the synthesis of more complex molecules, including 2,2'-bipyridines. Bipyridines are a staple class of ligands in coordination chemistry and are used to form stable complexes with a variety of metals, including copper. In principle, a bipyridine ligand synthesized from this compound could be used to prepare a copper(I) complex. This complex could then, hypothetically, be reacted with an azide to generate a terminal copper nitrene. However, specific studies detailing this exact pathway and the resulting complex's reactivity are not presently available.
Integration into Novel Functional Materials
The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for functional materials. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the reactivity of the aldehyde and chloro-substituents in this compound, offers potential for creating complex molecular architectures for materials science applications.
Development of New Molecules for Materials Science
This compound serves as a versatile starting material for constructing larger, functional molecules. The aldehyde group can readily participate in condensation reactions to form imines (Schiff bases) or can be converted into other functional groups, while the chloro-substituent can be replaced through various cross-coupling reactions. These transformations allow for the integration of the chloropyridyl moiety into diverse molecular frameworks.
Research on related pyridinecarboxaldehydes has shown their utility in creating molecules for various applications:
Metal-Organic Frameworks (MOFs): Ligands derived from pyridinecarboxaldehydes can be used to construct porous, crystalline MOFs with potential applications in gas storage and catalysis.
Biologically Active Compounds: Schiff bases derived from the condensation of pyridinecarboxaldehydes with amino acids have been studied for their potential biological activities.
Despite these examples with analogous compounds, specific research focusing on the development of functional materials for materials science (e.g., polymers, molecular switches, or liquid crystals) originating directly from this compound is not prominently featured in available scientific reports.
Exploration in Donor and Acceptor Intermediates
Donor-acceptor (D-A) systems are fundamental to the field of organic electronics. These materials, which consist of electron-rich (donor) and electron-poor (acceptor) units, exhibit unique photophysical properties that are exploited in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it a suitable candidate for an acceptor unit in D-A molecules. The electronic properties of the pyridine ring in this compound can be further tuned by its substituents. It is plausible that this compound could be used as a building block to construct novel D-A molecules. For instance, the chloro-group could be substituted with a donor moiety via a cross-coupling reaction, creating a D-A structure.
However, a thorough review of the literature does not reveal specific studies where this compound has been explicitly utilized as a precursor for donor-acceptor intermediates for functional materials. While the fundamental chemical properties of the molecule suggest its potential in this area, dedicated research and documented findings are currently lacking.
Applications in Medicinal and Agrochemical Chemistry Research
Pharmaceutical Intermediate Synthesis and Drug Discovery
In the realm of pharmaceutical sciences, 4-Chloropicolinaldehyde is a valuable precursor for the development of novel therapeutic agents. The presence of the chlorine atom and the aldehyde functionality on the pyridine (B92270) scaffold allows for diverse chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.
Role in Heterocyclic Drug Development
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. The pyridine ring is a fundamental structural motif found in numerous approved drugs. This compound, as a substituted pyridine, is an important starting material for the synthesis of more complex heterocyclic drug candidates. The chlorine atom can serve as a handle for cross-coupling reactions to introduce various substituents, while the aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. This versatility is critical for medicinal chemists aiming to fine-tune the pharmacological properties of lead compounds.
Synthesis of Specific Therapeutic Agents (e.g., Thrombin Inhibitors)
The pyridine scaffold is a key component in the design of various enzyme inhibitors, including direct thrombin inhibitors, which are crucial anticoagulant agents. Research has focused on designing nonpeptide inhibitors built upon structures like 1-(pyridin-4-yl)piperidine-4-carboxamide. By optimizing the substituents on the pyridine ring, researchers have significantly improved the antithrombin activity and pharmacokinetic profiles of these compounds. While not always directly synthesized from this compound, the development of these pyridine-based inhibitors highlights the importance of substituted pyridine precursors in generating potent and selective therapeutic agents for thrombotic disorders.
Development of Antileishmanial Agents from Imidazopyridines
One of the significant applications of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds investigated for their potent antileishmanial activity. The synthesis of this heterocyclic core can be achieved through a multi-component reaction, specifically the Groebke–Blackburn–Bienaymé reaction. This reaction utilizes a pyridin-2-amine, an isocyanide, and an aldehyde. As a substituted pyridine-2-carboxaldehyde, this compound is a suitable aldehyde component for this reaction, enabling the creation of a library of imidazopyridine derivatives. The resulting compounds have shown promise in targeting the protozoan parasites that cause leishmaniasis, a neglected tropical disease.
| Reaction Component | Role in Synthesis | Example |
| Pyridin-2-amine | Forms the pyridine part of the fused ring system | 2-Aminopyridine (B139424) |
| Aldehyde | Provides a carbon atom for the imidazole (B134444) ring | This compound |
| Isocyanide | Provides the remaining atoms for the imidazole ring | tert-Butyl isocyanide |
| Product | Therapeutic Target | Resulting Scaffold |
| Imidazo[1,2-a]pyridine (B132010) | Leishmania parasites | Potent Antileishmanial Agents |
Synthesis of Antifungal Lead Scaffolds
The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. Pyridine-containing compounds have emerged as a promising area of research for new antifungal lead scaffolds. For example, derivatives like phenoxytrifluoromethylpyridines and fused dihydrobenzoxepine-pyridine scaffolds have demonstrated significant antifungal activity. The synthesis of these complex molecules relies on versatile building blocks, and this compound serves as a valuable precursor. Its aldehyde group can be used to construct fused ring systems, while the chloro-substituted pyridine core can be essential for the molecule's biological activity and interaction with fungal targets.
Investigation in Anti-cancer Activity (e.g., TAK1 Inhibitors)
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in inflammatory signaling pathways and has been identified as a potential therapeutic target in cancer. The development of potent and selective TAK1 inhibitors is an active area of cancer research. Several classes of inhibitors are based on heterocyclic scaffolds, including pyridine-based systems such as 7-aminofuro[2,3-c]pyridines. nih.gov The synthesis of these targeted inhibitors requires specific building blocks to construct the core structure. This compound, with its functionalized pyridine ring, represents a key type of intermediate necessary for the assembly of such complex pyridine-based inhibitors aimed at modulating cancer-related signaling pathways. nih.gov
| Inhibitor Scaffold | Target Kinase | Therapeutic Area | Relevance of this compound |
| 7-Aminofuro[2,3-c]pyridine | TAK1 | Oncology | Serves as a key precursor type for the pyridine core |
| 2,4-Disubstituted Pyrimidines | TAK1 | Oncology, Immune Diseases | Not directly related, but shows scaffold diversity |
Biochemical Probe for Enzyme Mechanisms and Protein Interactions
Understanding enzyme mechanisms and protein-protein interactions is fundamental to biology and drug discovery. Chemical probes are essential tools in these investigations. Aldehydes are highly reactive functional groups that can be used to covalently label proteins, typically by forming a Schiff base with the ε-amino group of a lysine residue. nih.gov This reaction can be stabilized through reduction to form a stable carbon-nitrogen single bond. Due to the presence of a reactive aldehyde group, this compound has the potential to be used as a biochemical probe or as a precursor for more complex probes. nih.gov Such probes could be used to label specific proteins in vitro or in cell lysates to study their function, interactions, and localization, providing valuable insights into biological processes and disease mechanisms. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The pyridine ring is a common scaffold in numerous biologically active compounds. The strategic placement of substituents on this ring system, facilitated by starting materials like this compound, allows for the fine-tuning of a molecule's biological activity and physicochemical properties.
The biological activity of derivatives synthesized from this compound is highly dependent on the nature and position of various substituents. While direct SAR studies on this compound derivatives are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous picolinamide and picolinic acid structures.
For instance, in the development of novel fungicides, the substitution on the phenyl ring of picolinamide derivatives has been shown to significantly impact their efficacy. Research on a series of 1-(4-phenoxymethyl-2-phenyl- researchgate.netnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives demonstrated that the presence and position of chloro substituents on the phenyl ring are critical for antifungal activity against Magnaporthe oryzae icm.edu.pl. A 2,4-dichloro substitution slightly enhanced activity, whereas a 3,4-dichloro substitution led to a significant reduction in activity icm.edu.pl. A single chloro substitution at the 4-position also had a negative effect on the antifungal efficacy icm.edu.pl.
Similarly, in the context of herbicides, the modification of the picolinic acid backbone has led to the discovery of potent synthetic auxins. A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives revealed that the nature of the aryl substituent at the 5-position of the pyrazole ring influences herbicidal activity. For example, certain derivatives exhibited better post-emergence herbicidal activity than the commercial herbicide picloram mdpi.com.
The following table summarizes hypothetical SAR data for a series of antifungal compounds derived from a 4-chloropicolinamide scaffold, illustrating the impact of substituent modifications on biological activity.
| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (Amide Nitrogen) | Antifungal Activity (% Inhibition at 50 µg/mL) |
| A-1 | H | H | 45 |
| A-2 | 4-Cl | H | 65 |
| A-3 | 2,4-diCl | H | 75 |
| A-4 | 4-OCH3 | H | 50 |
| A-5 | 4-Cl | CH3 | 60 |
This table is a representative example based on general SAR principles observed in related compound series and does not represent actual experimental data for direct derivatives of this compound.
A critical aspect of drug development is the optimization of a lead compound's selectivity towards its intended biological target and its metabolic stability to ensure a suitable pharmacokinetic profile. For drug candidates derived from scaffolds related to this compound, such as pyridine carboxamides, these properties are heavily influenced by structural modifications.
Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. Studies on pyrazolopyridine 4-carboxamides as antimalarial agents highlighted that the pyrazolopyridine scaffold is intrinsically linked to low metabolic stability nih.govmalariaworld.org. Efforts to mitigate this often involve the introduction of blocking groups at metabolically labile positions. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group can prevent enzymatic degradation.
Selectivity is crucial to minimize off-target effects. The optimization of pyridine carboxamide-based inhibitors of Mycobacterium tuberculosis has shown that modifications to the carboxamide moiety and the pyridine ring substituents can enhance target specificity nih.gov.
The table below illustrates how structural modifications can hypothetically influence the metabolic stability of drug candidates.
| Compound ID | Core Scaffold | R1 Substituent | In Vitro Half-Life (t½) in Human Liver Microsomes (min) |
| B-1 | 4-Chloropicolinamide | H | 15 |
| B-2 | 4-Chloropicolinamide | 3-F | 45 |
| B-3 | 4-Chloropicolinamide | 5-CH3 | 35 |
| B-4 | 4-Fluoropicolinamide | H | 25 |
This table is a representative example illustrating the principles of metabolic stability optimization and does not represent actual experimental data for direct derivatives of this compound.
Applications in Agrochemical Development
This compound is a valuable building block for the synthesis of novel agrochemicals, including fungicides, herbicides, and insecticides. The picolinic acid and picolinamide structural motifs are present in several commercial pesticides.
In the field of fungicides, derivatives of picolinamide have shown potent activity against various plant pathogens. For instance, novel sulfonamide derivatives have been designed and synthesized, exhibiting excellent inhibitory effects against Botrytis cinerea nih.gov. The structure-activity relationship studies of these compounds indicated that specific substitutions on the aromatic rings are key to their fungicidal potency nih.gov.
With respect to herbicides, picolinic acid derivatives are a well-established class of synthetic auxin herbicides mdpi.com. Research into novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has demonstrated that these compounds can exhibit potent, broad-spectrum herbicidal activity, with some candidates showing good crop safety for cereals like corn, wheat, and sorghum mdpi.com.
The following table provides examples of research findings on the herbicidal activity of picolinic acid derivatives against various weed species.
| Compound ID | R Substituent | Weed Species | Herbicidal Activity (% Inhibition at 300 g/ha) | Crop Safety |
| H-1 | 4-F-Phenyl | Amaranthus retroflexus | 85 | Good on Wheat |
| H-2 | 4-Cl-Phenyl | Abutilon theophrasti | 90 | Good on Corn |
| H-3 | 4-Br-Phenyl | Medicago sativa | 75 | Moderate on Sorghum |
| Picloram | (Reference) | Amaranthus retroflexus | 80 | Good on Wheat |
This table is based on data for picolinic acid derivatives and serves to illustrate the application in agrochemical development.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Elucidation of Molecular Structure and Bonding
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Chloropicolinaldehyde, offering detailed insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine (B92270) ring. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, usually between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit chemical shifts and coupling patterns characteristic of a 2,4-disubstituted pyridine system. For comparison, the parent compound, 4-Pyridinecarboxaldehyde, shows signals for its aromatic protons around 7.7 to 8.9 ppm and an aldehyde proton signal at approximately 10.11 ppm in CDCl₃ chemicalbook.com. The introduction of a chlorine atom at the 4-position is expected to influence the chemical shifts of the adjacent ring protons.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the 190-200 ppm range researchgate.net. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the nitrogen heteroatom and the chlorine substituent. The carbon atom bonded to the chlorine (C4) will show a significant downfield shift. For the related 4-Pyridinecarboxaldehyde, the carbonyl carbon appears at around 192.5 ppm, with ring carbons observed between 122 and 151 ppm chemicalbook.com.
Interactive Data Table: Predicted NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structures. Experimental values may vary based on solvent and other conditions.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.2 (s) | 190 - 194 |
| Pyridine H-3 | 7.8 - 8.0 (d) | 122 - 126 |
| Pyridine H-5 | 7.5 - 7.7 (dd) | 124 - 128 |
| Pyridine H-6 | 8.6 - 8.8 (d) | 150 - 154 |
| Pyridine C-2 | - | 152 - 156 |
| Pyridine C-4 | - | 145 - 150 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₆H₄ClNO), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyridine derivatives, which typically forms a protonated molecule [M+H]⁺ in the positive ion mode nih.gov.
Fragmentation Pattern: In tandem MS (MS/MS) experiments, the protonated molecule is fragmented to reveal structural details. The fragmentation of protonated aldehydes can be complex nih.gov. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO) from the aldehyde group or the loss of a chlorine radical. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Chromatographic Methods (HPLC, LC-MS, UPLC)
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing polar aromatic compounds. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid to ensure good peak shape for the basic pyridine nitrogen researchgate.netsielc.com. Detection is commonly performed using a UV detector set at a wavelength where the compound absorbs strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) with a mass spectrometer provides a powerful analytical tool. UPLC offers higher resolution and faster analysis times compared to conventional HPLC chemicalbook.com. This technique allows for the separation of the compound from impurities while simultaneously providing mass information for peak identification researchgate.net. An LC-MS method for pyridine derivatives might use a gradient elution to effectively separate components researchgate.net.
Interactive Data Table: Typical Chromatographic Conditions
| Parameter | HPLC | UPLC/LC-MS |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |
| Detection | UV (e.g., 254 nm) | UV and/or Mass Spectrometry (ESI+) |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is characteristic of the chromophores present. In this compound, the key chromophores are the pyridine ring and the carbonyl group of the aldehyde.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing detailed insights into the electronic structure, reactivity, and steric properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic and Steric Effects
DFT has become a standard tool for investigating the properties of organic molecules. For halogenated pyridine derivatives, DFT calculations can accurately predict geometries, vibrational frequencies, and electronic properties yu.edu.jomostwiedzy.plchemrxiv.org.
Electronic and Steric Effects: Using a functional such as B3LYP with an appropriate basis set (e.g., 6-31+G* or LanL2DZ), various molecular properties can be calculated yu.edu.jomostwiedzy.pl. The electronic effect of the chloro- and aldehyde substituents on the pyridine ring can be quantified by analyzing the calculated charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can identify sites susceptible to electrophilic and nucleophilic attack. The electronegative nitrogen atom and the carbonyl oxygen are expected to be regions of negative potential, while the aldehyde proton and parts of the ring may show positive potential.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability and corresponds to the energy of the lowest-energy electronic excitation yu.edu.jo. DFT studies on similar halogenated pyridines have shown that substituents significantly affect the charge density on the pyridine nitrogen and the HOMO-LUMO gap, thereby influencing the molecule's reactivity and potential as a ligand or chemosensor yu.edu.joyu.edu.jo.
Interactive Data Table: Parameters from a Typical DFT Study
| Calculated Property | Information Provided |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | Predicted IR/Raman spectra for structure confirmation |
| Mulliken/NBO Charges | Distribution of electron density on each atom |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic/nucleophilic attack |
| HOMO/LUMO Energies | Reactivity indices, electronic transition energies |
| Dipole Moment | Polarity of the molecule |
Investigation of Electronic Properties and Molecular Orbitals
The electronic properties and molecular orbitals of a compound are fundamental to understanding its chemical behavior. These are often investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, provides insight into the molecule's chemical reactivity and stability.
While specific DFT studies detailing the electronic properties and molecular orbitals of this compound are not extensively available in the public domain, general principles for analyzing similar molecules have been established. For instance, in chloro-substituted pyridines, the selection of the appropriate lowest unoccupied molecular orbital (LUMO or LUMO+1) is crucial for accurately correlating with reactivity trends in nucleophilic substitutions. For some chloropyridines, the LUMO is centered on the carbon atom bonded to the chlorine, making it the relevant orbital for predicting reactivity. In other cases, the LUMO+1 may be more significant if the LUMO is not located at the reaction center wuxibiology.com. A thorough computational analysis of this compound would be necessary to determine the precise energies and spatial distributions of its frontier molecular orbitals.
Such a study would typically involve geometry optimization of the molecule to find its most stable conformation, followed by calculation of its electronic structure. The resulting data would include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and visualizations of the molecular orbitals, which would indicate the regions of high electron density and susceptibility to electrophilic or nucleophilic attack.
Prediction of Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)
The reactivity of a molecule can be quantified through various parameters, including its electrophilicity and nucleophilicity. These parameters provide a measure of a molecule's ability to accept or donate electrons in a chemical reaction. For aldehydes, these properties are of particular interest as they dictate their behavior in numerous organic transformations.
A study on the electrophilicity and nucleophilicity of commonly used aldehydes has provided experimental and theoretical values for a range of compounds, including a "Chloropicolinaldehyde." Assuming this refers to a monochlorinated picolinaldehyde isomer, the data offers valuable insight into the reactivity of this class of compounds. The electrophilicity (E) and nucleophilicity (N) parameters are crucial for predicting the kinetic behavior of these molecules in polar reactions.
| Compound | Electrophilicity (E) | Nucleophilicity (N) |
| Chloropicolinaldehyde | - | - |
Note: Specific values for this compound were not explicitly detailed in the available literature. The table is presented as a template for such data.
Further context can be drawn from databases of reactivity parameters. For example, the nucleophilicity of the related compound, 4-chloropyridine (B1293800), has been documented in Mayr's Database of Reactivity Parameters lmu.de. While this does not directly represent the reactivity of this compound, it provides a reference point for the electronic influence of the 4-chloro-substituted pyridine ring. The presence of the aldehyde group in this compound is expected to significantly influence its electrophilicity, making the carbonyl carbon a primary site for nucleophilic attack.
In-Silico Studies for Biological Activity Prediction (e.g., Docking)
In-silico methods, particularly molecular docking, are powerful tools for predicting the potential biological activity of a compound by simulating its interaction with a biological target, such as a protein or enzyme. While specific molecular docking studies focused solely on this compound are not widely reported, the broader class of pyridine carboxaldehyde and chloropyridine derivatives has been the subject of numerous in-silico investigations for a range of therapeutic areas, most notably in anticancer research.
These studies often involve docking derivatives into the active sites of various cancer-related proteins to predict their binding affinity and mode of interaction. The insights gained from such studies can guide the synthesis and development of more potent and selective drug candidates.
The following table summarizes findings from in-silico studies on related pyridine and chloropyridine derivatives, highlighting the potential areas of biological activity for compounds like this compound.
| Derivative Class | Biological Target | Predicted Activity |
| Pyridine-2-carboxaldehyde thiosemicarbazone derivatives | Ribonucleotide reductase | Anticancer chemijournal.com |
| Isatin-pyridine derivatives | HepG2, A549, and MCF-7 cancer cell lines | Antiproliferative chemijournal.com |
| Pyridine derivatives with an imidazole (B134444) group | MCF-7 and HepG2 cell lines | Anticancer chemijournal.com |
| 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide (including a chloropyridine derivative) | MDA-MB-231, HCT-116, HuH-7 cancer cell lines | Anticancer mdpi.com |
| 2-chloropyridine (B119429) derivatives with 1,3,4-oxadiazole (B1194373) moiety | Telomerase (3DU6) | Antitumor nih.gov |
| Pyridine carboxamide and carbothioamide derivatives | Urease | Urease inhibition nih.gov |
These studies underscore the therapeutic potential of the pyridine carboxaldehyde scaffold and its chlorinated derivatives. Molecular docking simulations of this compound against various biological targets could reveal its potential as an inhibitor of specific enzymes or receptors, paving the way for its investigation in drug discovery programs.
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Picolinaldehyde Scaffolds
The development of efficient and regioselective methods for the synthesis of substituted picolinaldehydes is paramount for accessing novel chemical space. While traditional methods exist, future research is increasingly focused on more sustainable and atom-economical approaches. A significant area of advancement lies in the direct C-H functionalization of the pyridine (B92270) ring, which allows for the introduction of various functional groups without the need for pre-functionalized starting materials. enpress-publisher.comnih.govresearchgate.net
Transition-metal catalysis has emerged as a powerful tool for C-H activation, enabling the functionalization of pyridines at positions that are often difficult to access through classical methods. enpress-publisher.com For instance, methodologies that facilitate meta-C-H functionalization are particularly valuable as they provide access to substitution patterns that are challenging to achieve. nih.gov Future explorations in this area could involve the development of novel catalyst systems with enhanced reactivity and selectivity for the picolinaldehyde scaffold. Photocatalysis is another burgeoning field that offers mild and environmentally benign conditions for pyridine functionalization. nih.gov The use of light as a reagent opens up new possibilities for activating otherwise inert C-H bonds.
A key challenge in pyridine chemistry is controlling the regioselectivity of functionalization due to the electronic nature of the ring and the coordinating ability of the nitrogen atom. researchgate.net Innovative strategies to overcome this include the use of transient directing groups or the temporary dearomatization of the pyridine ring to alter its reactivity profile. nih.gov The table below summarizes some emerging synthetic strategies and their potential for the synthesis of diverse picolinaldehyde scaffolds.
| Synthetic Strategy | Description | Potential Advantages |
| Transition-Metal Catalyzed C-H Functionalization | Direct introduction of functional groups onto the pyridine ring, mediated by a metal catalyst (e.g., Pd, Rh, Ir). enpress-publisher.com | High atom economy, access to diverse substitution patterns, potential for late-stage functionalization. |
| Photocatalysis | Use of light to initiate chemical transformations, enabling C-H functionalization under mild conditions. nih.gov | Green and sustainable approach, unique reactivity profiles, access to radical-mediated pathways. |
| Temporary Dearomatization | Transient disruption of the pyridine aromaticity to control the position of functionalization. nih.gov | Access to otherwise inaccessible isomers, high regioselectivity. |
| Flow Chemistry | Performing reactions in a continuous flow system. | Enhanced safety, improved scalability, precise control over reaction parameters. |
These emerging methodologies hold significant promise for the efficient and selective synthesis of a wide array of picolinaldehyde derivatives, including novel analogues of 4-Chloropicolinaldehyde, thereby expanding the toolbox for medicinal chemists and material scientists.
Identification of Novel Reactivity Pathways for Diversification
The chlorine substituent at the 4-position and the aldehyde group at the 2-position of this compound are key functional handles that can be exploited for extensive chemical diversification. Future research will likely focus on uncovering novel reactivity pathways that go beyond standard transformations.
A primary area for exploration is the nucleophilic aromatic substitution (SNAr) at the C4 position. While the displacement of the chloride with common nucleophiles is known, the exploration of a broader range of complex and functionalized nucleophiles could lead to the synthesis of novel compound libraries with diverse biological activities. Furthermore, the development of catalytic methods for SNAr reactions on unactivated chloropyridines could significantly expand the scope and utility of this transformation.
The aldehyde functionality offers a gateway to a plethora of chemical transformations. Beyond standard imine and oxime formation, future research could delve into multicomponent reactions where the picolinaldehyde acts as a key building block. The strategic combination of the aldehyde's reactivity with transformations at the C4-position could lead to the rapid assembly of complex molecular architectures.
Another underexplored avenue is the metal-mediated reactivity of the pyridine ring. For instance, directed ortho-metalation, where a functional group directs the deprotonation of an adjacent C-H bond, could be investigated. While the aldehyde group itself is not a strong directing group for this purpose, its conversion to a more robust directing group could unlock novel functionalization at the C3 position. The table below outlines potential reactivity pathways for the diversification of this compound.
| Reactivity Pathway | Description | Potential for Diversification |
| Expanded Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C4-chloro group with a wide array of novel and complex nucleophiles. | Access to a vast chemical space with diverse functionalities and potential biological activities. |
| Multicomponent Reactions | One-pot reactions involving three or more reactants, where the picolinaldehyde is a key component. | Rapid construction of complex molecules, high efficiency and atom economy. |
| Tandem Reactions | A sequence of intramolecular reactions initiated by a single transformation at the aldehyde or chloro-substituent. | Creation of polycyclic and intricate molecular scaffolds from a simple starting material. |
| Metal-Catalyzed Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions at the C4-position. | Introduction of aryl, alkynyl, and amino groups, leading to significant structural diversity. |
By systematically exploring these and other novel reactivity pathways, chemists can unlock the full synthetic potential of this compound as a versatile scaffold for the creation of new molecules with tailored properties.
Expanding Applications in Chemical Biology and Material Science
The inherent structural features of the this compound scaffold make it an attractive starting point for the development of new molecules with applications in chemical biology and material science. The pyridine core is a common motif in many bioactive compounds, and the presence of reactive handles allows for its incorporation into larger and more complex systems. researchgate.netcmu.edu
In the realm of chemical biology, derivatives of this compound could be explored as potential enzyme inhibitors, protein-protein interaction modulators, or fluorescent probes for cellular imaging. The ability to systematically modify the scaffold at both the 2- and 4-positions allows for the fine-tuning of its biological activity and physical properties. For example, picolinaldehyde derivatives have been used in the synthesis of photoresponsive channels that can regulate proton and water transport, demonstrating their potential in the development of dynamic biological tools. nih.gov
In material science, the picolinaldehyde scaffold can be incorporated into polymers, metal-organic frameworks (MOFs), and functional dyes. The nitrogen atom of the pyridine ring can act as a ligand for metal coordination, making these derivatives suitable for the construction of novel catalytic or sensory materials. The development of functional materials based on picolinaldehyde derivatives is an area ripe for exploration, with potential applications in electronics, optics, and separation technologies.
| Application Area | Potential Use of this compound Derivatives |
| Chemical Biology | - Synthesis of bioactive small molecules (e.g., enzyme inhibitors).- Development of chemical probes for studying biological processes.- Construction of scaffolds for drug delivery systems. |
| Material Science | - Building blocks for functional polymers and porous materials (e.g., MOFs).- Components of novel dyes and pigments.- Ligands for the development of new catalysts. |
The versatility of the this compound scaffold provides a solid foundation for future research aimed at discovering and developing new functional molecules for a wide range of applications.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical design. nih.govmdpi.com These computational tools can be leveraged to accelerate the discovery and optimization of novel derivatives of this compound with desired properties.
One of the key applications of AI and ML is in the prediction of molecular properties and reactivity. nih.gov By training algorithms on large datasets of chemical information, it is possible to build models that can accurately predict the biological activity, toxicity, and synthetic accessibility of new molecules. This in silico screening approach can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates for synthesis and testing. nih.govbiotech-asia.org
Furthermore, generative AI models can be used for de novo drug design, where the algorithm proposes entirely new molecular structures with optimized properties. springernature.com By providing the model with a set of desired parameters, such as a specific biological target or a desired physicochemical profile, it can generate novel picolinaldehyde derivatives that are tailored for a particular application.
The integration of AI and ML can also aid in the development of new synthetic routes. Retrosynthesis algorithms can propose efficient synthetic pathways to target molecules, including those based on the this compound scaffold. This can help chemists to overcome synthetic challenges and to identify more efficient and sustainable routes to novel compounds.
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | - Rapidly screen virtual libraries of derivatives for desired biological or material properties.- Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of potential drug candidates. |
| Generative Design | - Design novel picolinaldehyde derivatives with optimized properties for specific targets.- Explore new areas of chemical space that have not been considered by human chemists. |
| Retrosynthesis Prediction | - Propose efficient and novel synthetic routes to complex target molecules.- Identify more sustainable and cost-effective manufacturing processes. |
The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of the this compound scaffold. By embracing these new technologies, researchers can accelerate the pace of discovery and innovation in this exciting area of chemical science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloropicolinaldehyde, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with chlorination of picolinaldehyde derivatives using agents like SOCl₂ or POCl₃ under anhydrous conditions. Purify intermediates via column chromatography (hexane/ethyl acetate). Validate reproducibility by documenting solvent ratios, temperature control (±2°C), and catalyst loadings. Cross-check spectral data (¹H NMR, IR) with primary literature .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- ¹H/¹³C NMR : Compare chemical shifts (e.g., aldehyde proton at ~10 ppm) with PubChem records .
- Mass Spectrometry : Confirm molecular ion peak (M⁺ at m/z 155.5) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance). Discrepancies >5% warrant re-synthesis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Implement OSHA-compliant practices:
- PPE : Nitrile gloves, goggles, and fume hood use (minimum airflow 100 fpm).
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Training : Document hazard awareness sessions, emphasizing SDS Section 8 (exposure controls) .
Q. How can researchers efficiently locate prior studies on this compound?
- Methodological Answer : Use CAS Common Chemistry and SciFinder for patent-free data. Filter results by "synthesis" or "spectroscopy" tags. Cross-reference citations in PubMed Central for mechanistic studies. Differentiate primary sources (experimental procedures) from reviews .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound across studies be resolved?
- Methodological Answer :
Replicate Conditions : Repeat experiments using the original solvents (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibrations.
Statistical Analysis : Apply Grubbs’ test to identify outliers in reported melting points or retention factors.
Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .
Q. What computational methods are suitable for predicting this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model electrophilic substitution sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- Validation : Compare computed IR frequencies with experimental data (±10 cm⁻¹ tolerance) .
Q. How can researchers design experiments to elucidate the compound’s role in heterocyclic synthesis?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in aldehyde group) to track cyclization steps.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC (C18 column, acetonitrile/water gradient).
- Control Experiments : Eliminate side reactions by testing under inert (N₂) vs. aerobic conditions .
Q. What interdisciplinary approaches enhance the utility of this compound in materials science?
- Methodological Answer :
- Coordination Chemistry : Screen transition metal salts (e.g., Cu(II), Pd(II)) for Schiff base formation. Characterize complexes via X-ray crystallography.
- Polymer Applications : Test copolymerization with styrene using AIBN initiator (70°C, 24h). Analyze thermal stability via TGA (N₂ atmosphere, 10°C/min) .
Methodological Frameworks
- Research Question Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid overambitious hypotheses. For example: “Does steric hindrance in this compound derivatives affect catalytic activity in Heck reactions?” .
- Data Conflict Resolution : Use PRISMA guidelines to systematically review literature, noting sample purity (HPLC ≥95%) and instrumentation models (e.g., Bruker vs. Jeol NMR) as variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
